2-Carboxy-5-hydroxyphenolate,lead(2+)
Description
2-Carboxy-5-hydroxyphenolate, lead(2+) is a metal-organic coordination compound comprising a deprotonated phenolic ligand with a carboxylate group at position 2 and a hydroxyl group at position 5, bound to a Pb²⁺ ion.
Properties
Molecular Formula |
C14H10O8Pb |
|---|---|
Molecular Weight |
513 g/mol |
IUPAC Name |
bis[(2,4-dihydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
CQGXUYYUUPEUIH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)O[Pb]OC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of 2-Carboxy-5-hydroxyphenolate, lead(2+) typically involves the reaction of a lead(II) salt with the corresponding hydroxy-substituted carboxylic acid or its sodium salt in aqueous or mixed solvent media under controlled pH and temperature conditions.
Detailed Preparation Procedure
-
- Lead(II) salts such as lead nitrate or lead acetate (plumbic acetate).
- 2,4-dihydroxybenzoic acid (beta-resorcylic acid) or its sodium salt formed by dissolution in a dilute sodium hydroxide solution.
-
- Dissolution of 2,4-dihydroxybenzoic acid in 1–3% sodium hydroxide solution to form the sodium salt, controlling the pH between 9 and 10.
- Gradual addition of the aqueous lead salt solution to the sodium salt solution in a molar ratio of approximately 1:2 to 1:2.2 (lead salt to ligand).
- The mixture is stirred at a constant temperature ranging from 60 to 95 °C for 1 to 2 hours.
- After the reaction, the mixture is cooled and allowed to stand to precipitate the lead complex.
- The precipitate is collected by filtration, washed repeatedly with deionized water to remove impurities, and dried to yield the final lead beta-resorcylate compound.
$$
\text{Pb}^{2+} + 2 \text{C}7\text{H}5\text{O}4^- \rightarrow \text{Pb(C}7\text{H}5\text{O}4)_2
$$
Where C7H5O4^- represents the 2-carboxy-5-hydroxyphenolate anion.
Source: Chinese patent CN102503796A describing similar lead(II) complexes with polyhydroxy aromatic ligands, which includes methods analogous to lead beta-resorcylate preparation.
Alternative Methods and Variations
Some patents and literature describe the use of solvent-extruded methods and platonised solvent extrusion for propellant-related applications, where lead beta-resorcylate is incorporated as a ballistic modifier. These methods focus on the integration of the compound into propellant matrices rather than its isolated synthesis.
The lead beta-resorcylate can also be formed in situ during propellant formulation by reacting lead salts with resorcylic acid derivatives under controlled processing conditions.
Analysis and Characterization of the Prepared Compound
Purity and Yield
The yield of the lead beta-resorcylate preparation is generally high (>85%) when reaction parameters such as pH, temperature, and molar ratios are carefully controlled.
Washing with deionized water is critical to remove unreacted lead salts and sodium salts, ensuring high purity.
Research Outcomes and Applications
Use as a Ballistic Modifier in Propellants
Lead beta-resorcylate is used in double-base and modified double-base propellants to improve burning characteristics, including achieving plateau burning rates and reducing ballistic drift during storage.
Compositions containing 2–8% by weight of lead beta-resorcylate, often in combination with zinc oxide and copper compounds, have demonstrated improved combustion stability and reproducibility.
Combustion Catalyst Properties
The compound acts as an efficient combustion catalyst, enhancing the burning rate of propellants without significantly increasing the temperature coefficient of burning rate, which is desirable for propellant performance across temperature ranges.
Research shows that lead beta-resorcylate combined with other lead and copper salts provides synergistic effects in propellant formulations, improving ballistic performance and reducing combustion instability.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Lead Salt | Lead nitrate or lead acetate | Water-soluble salts preferred |
| Ligand | 2,4-dihydroxybenzoic acid (beta-resorcylic acid) | Dissolved in NaOH solution for deprotonation |
| Molar Ratio (Pb:Ligand) | 1:2 to 1:2.2 | Stoichiometric control critical |
| pH | 9 to 10 | Controlled by NaOH concentration |
| Reaction Temperature | 60 to 95 °C | Stirred for 1–2 hours |
| Isolation | Precipitation, filtration, washing, drying | To obtain pure solid complex |
| Yield | >85% | High yield with optimized conditions |
| Application | Ballistic modifier in propellants | Enhances burning rate and stability |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dihydroxy-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while substitution reactions can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2,4-dihydroxy-, lead salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, lead salt involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
a) 2-Thiophenecarboxylic Acid (CAS 527-72-0)
- Molecular Formula : C₅H₄O₂S
- Molecular Weight : 128.15 g/mol
- Key Differences: Lacks a hydroxyl group and metal coordination. Contains a thiophene ring instead of a benzene ring.
b) 5-Hydroxybenzo[b]thiophene-2-carboxylic Acid (CAS 95094-87-4)
- Molecular Formula : C₉H₆O₃S
- Molecular Weight : 194.21 g/mol
- Key Differences: Features a benzothiophene core with hydroxyl and carboxyl groups at positions 5 and 2, respectively. No metal ion coordination; higher thermal stability (melting point: 188–192°C) compared to lead salts .
c) Phenyl 2-Thiophenecarboxylate (CAS 881-89-0)
- Molecular Formula : C₁₁H₈O₂S
- Molecular Weight : 204.24 g/mol
- Key Differences :
Comparative Data Table
| Property | 2-Carboxy-5-hydroxyphenolate, Pb²⁺ | 2-Thiophenecarboxylic Acid | 5-Hydroxybenzo[b]thiophene-2-carboxylic Acid | Phenyl 2-Thiophenecarboxylate |
|---|---|---|---|---|
| Molecular Weight | ~359.2 g/mol | 128.15 g/mol | 194.21 g/mol | 204.24 g/mol |
| Core Structure | Benzene with Pb²⁺ coordination | Thiophene | Benzothiophene | Thiophene ester |
| Functional Groups | Carboxylate, Hydroxyl, Pb²⁺ | Carboxylic acid | Carboxylic acid, Hydroxyl | Ester |
| Solubility | Low in water, polar solvents | Moderate in polar solvents | Low in water, soluble in DMSO | High in organic solvents |
| Toxicity | High (Pb²⁺ toxicity) | Moderate | Moderate | Low |
| Applications | Coordination chemistry, catalysts | R&D | Pharmaceutical intermediates | Polymer synthesis |
Stability and Reactivity
- Thermal Stability: Lead salts like 2-Carboxy-5-hydroxyphenolate, Pb²⁺ may decompose at elevated temperatures due to ionic bonding, whereas organic esters (e.g., phenyl thiophenecarboxylates) exhibit defined melting points (e.g., 91°C for thiophene derivatives) .
Cost and Availability
- 2-Carboxy-5-hydroxyphenolate, Pb²⁺: Likely expensive due to specialized synthesis and handling requirements for lead compounds.
- 5-Hydroxybenzo[b]thiophene-2-carboxylic Acid : Priced at $200/50mg (TRC) and $496.22/5mg (American Custom Chemicals), indicating high cost for research-grade material .
Q & A
Basic: What are the optimal synthetic methodologies for preparing 2-Carboxy-5-hydroxyphenolate,lead(2+) complexes?
Methodological Answer:
Synthesis typically involves refluxing the ligand (2-carboxy-5-hydroxyphenolic acid) with lead(II) salts (e.g., Pb(NO₃)₂) in a polar solvent (e.g., water or ethanol) under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Stoichiometric ratios (e.g., 2:1 ligand-to-metal) should be optimized to ensure complete coordination. Post-synthesis, purification via recrystallization or column chromatography is recommended. Characterization should include elemental analysis, FT-IR (to confirm carboxylate stretching bands at ~1600 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Basic: Which analytical techniques are critical for characterizing lead-carboxylate complexes?
Methodological Answer:
Key techniques include:
- FT-IR Spectroscopy : Identifies carboxylate coordination modes (bridging vs. monodentate) via shifts in ν(COO⁻) stretches .
- X-ray Diffraction (XRD) : Resolves crystal structure and Pb²⁺ coordination geometry (e.g., square-planar vs. octahedral) .
- NMR Spectroscopy : For ligand proton environments (though limited for paramagnetic Pb²⁺, deuterated solvents and ¹³C NMR can aid analysis) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration/decomposition pathways .
Basic: How does pH influence the stability of 2-Carboxy-5-hydroxyphenolate,lead(2+) in aqueous solutions?
Methodological Answer:
Stability studies should involve titrating the complex across pH 2–12 while monitoring via UV-Vis spectroscopy. At low pH (<4), protonation of the hydroxyl and carboxylate groups disrupts coordination, leading to dissociation. At neutral pH (6–8), the complex is most stable due to deprotonated ligand binding. At high pH (>10), Pb²⁺ may hydrolyze to form Pb(OH)₂ precipitates. Buffer systems (e.g., phosphate or acetate) should be used to maintain ionic strength, with ICP-OES to quantify Pb²⁺ dissolution .
Advanced: How can researchers resolve contradictions in spectroscopic data for lead-carboxylate complexes?
Methodological Answer:
Contradictions (e.g., mismatched FT-IR and XRD data) require cross-validation:
-
Complementary Techniques : Pair XRD (for structural data) with EXAFS (to probe local Pb²⁺ coordination environments).
-
Computational Modeling : DFT calculations can predict vibrational spectra and optimize geometry, aligning with experimental observations 6.
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-
Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions and characterizing multiple batches .
Advanced: What mechanistic insights exist for ligand exchange dynamics in lead-carboxylate complexes?
Methodological Answer:
Mechanistic studies employ:
- Kinetic Experiments : Use stopped-flow spectroscopy to track ligand substitution rates with competing anions (e.g., Cl⁻ or NO₃⁻).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven coordination.
- Variable-Temperature NMR : Monitors dynamic ligand exchange processes (e.g., line broadening at higher temperatures) .
Advanced: How can environmental impacts of lead-carboxylate complexes be assessed in ecotoxicology studies?
Methodological Answer:
- Bioavailability Assays : Use soil column experiments to measure Pb²⁺ leaching under simulated rainfall, paired with ICP-MS for metal quantification.
- Toxicity Profiling : Expose model organisms (e.g., Daphnia magna) to graded concentrations, monitoring mortality and bioaccumulation via AAS.
- Degradation Pathways : Investigate photolytic or microbial degradation using LC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

